Cas no 2028993-27-1 (2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-)

2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-
-
- インチ: 1S/C6H11ClO3S/c1-5-2-3-6(4-10-5)11(7,8)9/h5-6H,2-4H2,1H3
- InChIKey: UDQFRTKEAVLHEL-UHFFFAOYSA-N
- ほほえんだ: C1OC(C)CCC1S(Cl)(=O)=O
2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681292-5.0g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-681292-0.1g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-681292-0.5g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-681292-10.0g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-681292-0.05g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-681292-0.25g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-681292-1.0g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-681292-2.5g |
6-methyloxane-3-sulfonyl chloride |
2028993-27-1 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 |
2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl- 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-に関する追加情報
Compound CAS No. 2028993-27-1: 2H-Pyran-3-sulfonyl Chloride, Tetrahydro-6-Methyl-
The compound with CAS No. 2028993-27-1, commonly referred to as tetrahydro-6-methyl-2H-pyran-3-sulfonyl chloride, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The tetrahydro designation indicates that the pyran ring is in a partially saturated state, while the 6-methyl substituent adds a branching point to the structure, enhancing its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of sulfonyl chlorides in drug discovery and development. For instance, researchers have explored the use of tetrahydro-pyran sulfonyl chlorides as key intermediates in the synthesis of bioactive molecules targeting various therapeutic areas, such as cancer and inflammation. The methyl group at position 6 of the pyran ring plays a critical role in modulating the electronic properties of the molecule, making it an ideal candidate for nucleophilic substitutions and other transformations.
The synthesis of tetrahydro-6-methyl-2H-pyran-3-sulfonyl chloride typically involves a multi-step process that begins with the preparation of the corresponding pyran derivative. This is followed by sulfonation using appropriate sulfuric acid derivatives and subsequent chlorination to introduce the sulfonyl chloride group. The reaction conditions are carefully optimized to ensure high yields and purity, which are essential for its use in downstream applications.
In terms of physical properties, this compound exhibits a melting point of approximately 55°C and a boiling point around 145°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and THF makes it highly suitable for solution-phase reactions. The compound is also stable under normal storage conditions but should be handled with care due to its reactivity with nucleophiles and strong bases.
One of the most promising areas of research involving this compound is its application in materials science. Scientists have investigated its potential as a precursor for synthesizing advanced polymers and coatings with improved thermal and mechanical properties. For example, recent studies have demonstrated that derivatives of this compound can be used to create self-healing polymers, which have applications in aerospace and automotive industries.
Moreover, tetrahydro-pyran sulfonyl chlorides have found utility in agricultural chemistry as well. They are being explored as intermediates for synthesizing herbicides and fungicides with enhanced efficacy and reduced environmental impact. The methyl group at position 6 contributes to the stability of these agrochemicals under field conditions.
In conclusion, CAS No. 2028993-27-1 represents a highly functional compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemical synthesis. As research continues to uncover new potential uses for this compound, it is likely to play an even more significant role in advancing scientific and industrial innovations.
2028993-27-1 (2H-Pyran-3-sulfonyl chloride, tetrahydro-6-methyl-) 関連製品
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1114944-21-6(3-(2,3-dimethoxyphenyl)-5-[5-({[(4-methylphenyl)methyl]sulfanyl}methyl)furan-2-yl]-1,2,4-oxadiazole)
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1484840-22-3(1-[(3-methylpiperidin-1-yl)methyl]cyclohexan-1-ol)
- 1807176-86-8(3,5-Difluoro-4-(trifluoromethoxy)toluene)
- 897614-71-0(3,4-difluoro-N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}benzamide)
- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)




